5-Methoxy-6-(4-methyl-1H-imidazol-1-YL)nicotinonitrile
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Overview
Description
5-Methoxy-6-(4-methyl-1H-imidazol-1-YL)nicotinonitrile is a chemical compound with the molecular formula C11H10N4O and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of a methoxy group, an imidazole ring, and a nitrile group attached to a nicotinonitrile core. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
While specific industrial production methods for 5-Methoxy-6-(4-methyl-1H-imidazol-1-YL)nicotinonitrile are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-(4-methyl-1H-imidazol-1-YL)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-Methoxy-6-(4-methyl-1H-imidazol-1-YL)nicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-6-(4-methyl-1H-imidazol-1-YL)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-imidazolecarboxaldehyde
- 5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole
Uniqueness
5-Methoxy-6-(4-methyl-1H-imidazol-1-YL)nicotinonitrile is unique due to the combination of its methoxy, imidazole, and nitrile groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N4O |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-methoxy-6-(4-methylimidazol-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H10N4O/c1-8-6-15(7-14-8)11-10(16-2)3-9(4-12)5-13-11/h3,5-7H,1-2H3 |
InChI Key |
ANSHNWUQMJBYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=N2)C#N)OC |
Origin of Product |
United States |
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